4-Chlorophenylacetic acid

Vue d'ensemble

Description

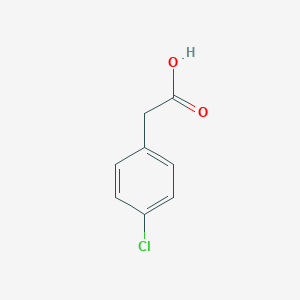

L'acide 4-chlorophénylacétique est un acide monocarboxylique de formule moléculaire C8H7ClO2. Il est caractérisé par la substitution d'un des hydrogènes méthyliques de l'acide acétique par un groupe 4-chlorophényle . Ce composé est connu pour ses diverses applications dans la recherche scientifique et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 4-chlorophénylacétique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du chlorure de 4-chlorobenzylique avec du cyanure de sodium pour former du cyanure de 4-chlorobenzylique, qui est ensuite hydrolysé pour donner de l'acide 4-chlorophénylacétique .

Méthodes de production industrielle : Dans les milieux industriels, l'acide 4-chlorophénylacétique est souvent produit par la chloration de l'acide phénylacétique. Ce procédé implique la réaction de l'acide phénylacétique avec du chlore gazeux en présence d'un catalyseur, généralement du chlorure de fer ou d'aluminium .

Analyse Des Réactions Chimiques

Hydrolysis of Nitrile Precursors

4-CPA is synthesized via acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide. The reaction proceeds with concentrated sulfuric acid (98%) at 90–110°C, yielding 95.2% pure product after crystallization . Key parameters include:

| Parameter | Value/Description |

|---|---|

| Reactant | 4-Chlorobenzyl cyanide |

| Catalyst | H₂SO₄ (98%) |

| Temperature | 90–110°C |

| Yield | 95.2% |

| Purity (GC) | 99.96% |

This method avoids hazardous intermediates and is scalable for industrial production .

Bromination at the α-Position

4-CPA undergoes Hell-Volhard-Zelinsky bromination to form 2-bromo-2-(4-chlorophenyl)acetic acid, a precursor for antithrombotic agents like clopidogrel. Conditions include:

-

Reagents : PBr₃ and Br₂

-

Mechanism : Radical-initiated substitution at the α-carbon

-

Applications : Intermediate in pharmaceutical synthesis

Microbial Degradation Pathways

Pseudomonas species metabolize 4-CPA via enzymatic hydroxylation , producing derivatives critical for bioremediation :

| Degradation Product | Enzyme System Involved |

|---|---|

| 3-Chloro-4-hydroxyphenylacetic acid | Monooxygenase |

| 4-Chloro-3-hydroxyphenylacetic acid | Dioxygenase |

| 4-Chloro-2-hydroxyphenylacetic acid | Hybrid enzymatic pathways |

These reactions occur under aerobic conditions, with degradation rates influenced by pH (optimal 6.5–7.5) and salinity .

Salt Formation

4-CPA forms stable salts with alkaline metals, enhancing solubility for biological applications :

| Property | 4-CPA Sodium Salt |

|---|---|

| Solubility in H₂O | 48 g/L (25°C) |

| Melting Point | 215–217°C |

Esterification Reactions

Though not explicitly documented in sources, 4-CPA’s carboxylic acid group theoretically undergoes standard esterification:

Predicted conditions based on analogous systems:

-

Catalyst : H₂SO₄ or TsOH

-

Temperature : 60–80°C

-

Common esters : Methyl, ethyl derivatives

Environmental Degradation Kinetics

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

4-Chlorophenylacetic acid is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It plays a crucial role in the production of non-steroidal anti-inflammatory drugs (NSAIDs), particularly diclofenac, which is extensively used for pain relief and anti-inflammatory purposes . Additionally, it serves as a precursor for the synthesis of various herbicides and pesticides, contributing to agricultural productivity.

Table 1: Key Synthesis Applications of this compound

| Application Type | Example Compound | Use Case |

|---|---|---|

| Pharmaceutical | Diclofenac | Anti-inflammatory and analgesic |

| Agrochemical | Herbicides | Weed control |

| Organic Synthesis | Various intermediates | Production of fine chemicals |

Biological Research

Anticancer Properties

Recent studies have highlighted the anticancer properties of 4-CPA. Research indicates that it can inhibit estrogen-dependent breast cancer cell growth by interfering with estrogen receptor activity . In vitro studies have shown that 4-CPA can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Case Study: Estrogen-Induced Tumor Formation

A study published in Cancer Letters demonstrated that treatment with 4-CPA significantly reduced tumor formation in MMTV-aromatase transgenic mice, which are models for estrogen-sensitive breast cancer . This suggests its potential as a therapeutic agent in managing hormone-dependent cancers.

Table 2: Biological Effects of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer growth | Cancer Letters, 2007 |

| Neuroblastoma Treatment | Induction of apoptosis | British Journal of Cancer, 2003 |

Environmental Applications

Biodegradation Studies

Research has shown that certain bacterial strains, such as Pseudomonas species, can utilize 4-CPA as a carbon source, leading to its biodegradation. This property is significant for bioremediation efforts where pollutants need to be broken down in contaminated environments . The ability to degrade chlorinated compounds is crucial for environmental cleanup strategies.

Table 3: Biodegradation Studies Involving this compound

| Bacterial Strain | Degradation Efficiency | Reference |

|---|---|---|

| Pseudomonas sp. CBS3 | Significant degradation | Journal of Bacteriology, 1981 |

Analytical Applications

Monitoring Exposure to Pesticides

this compound has been identified as a metabolite in human urine following exposure to DDT (dichloro-diphenyl-trichloroethane), making it useful as a biomarker for monitoring pesticide exposure. Analytical methods using gas chromatography have been developed to detect low levels of this compound in biological samples .

Mécanisme D'action

The mechanism of action of 4-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it is believed to inhibit the growth of cancer cells by interfering with estrogen receptor signaling pathways. Additionally, it acts as a carbon and energy supplement for certain microbial strains, facilitating their growth and metabolism .

Comparaison Avec Des Composés Similaires

Phenylacetic acid: Similar structure but lacks the chlorine atom.

4-Bromophenylacetic acid: Similar structure with a bromine atom instead of chlorine.

4-Fluorophenylacetic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: 4-Chlorophenylacetic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .

Activité Biologique

4-Chlorophenylacetic acid (4-CPA) is a chlorinated aromatic compound with notable biological activities, particularly in the fields of cancer research and microbial degradation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.593 g/mol

- Melting Point : 102-105 °C

- Boiling Point : 294.1 °C

- Density : 1.3 g/cm³

4-CPA is classified as a small aromatic fatty acid and is recognized for its potential anticancer properties, particularly in estrogen-sensitive cancers such as breast cancer .

Anticancer Properties

This compound has been investigated for its role as an antitumor agent. Research indicates that it can inhibit estrogen-induced mammary tumor formation in transgenic mouse models. In a study by Sidell et al., the administration of 4-CPA significantly reduced tumor incidence in MMTV-aromatase transgenic mice, suggesting its potential as a therapeutic agent in breast cancer prevention .

The mechanisms through which 4-CPA exerts its anticancer effects include:

- Cell Cycle Regulation : 4-CPA has been shown to induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : It promotes programmed cell death in tumor cells, contributing to its antitumor efficacy.

- Differentiation Induction : As a differentiation inducer, it can revert malignant cells toward a more normal phenotype, which is crucial for effective cancer therapy .

Microbial Degradation

This compound serves as a carbon and energy source for certain bacteria, particularly strains of Pseudomonas. A study demonstrated that Pseudomonas sp. strain CBS3 could utilize 4-CPA as the sole source of carbon and energy, metabolizing it through the meta-cleavage pathway. This highlights the compound's role in bioremediation processes .

Case Study: Pseudomonas sp. Utilization

In laboratory conditions, Pseudomonas sp. was able to degrade 4-CPA effectively, producing intermediates such as homoprotocatechuic acid and various chlorohydroxyphenylacetic acids. The enzymes involved in this degradation were found to be inducible, suggesting that environmental conditions could enhance their activity .

Research Findings and Applications

Research has shown that 4-CPA not only has therapeutic potential but also applications in environmental science due to its biodegradability. Below is a summary table of key studies related to the biological activity of this compound.

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Klages et al., 1981 | Microbial Degradation | Identified Pseudomonas sp. strain CBS3's ability to metabolize 4-CPA. |

| Sidell et al., 2007 | Cancer Research | Demonstrated inhibition of estrogen-induced tumors in mice treated with 4-CPA. |

| ChemicalBook | General Properties | Described anticancer properties and potential use in neuroblastoma therapy. |

Propriétés

IUPAC Name |

2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPKJZJVTHSESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062031 | |

| Record name | p-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-66-6 | |

| Record name | (4-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.